Computed Lipophilicity (XLogP3) and Hydrogen-Bond Capacity Distinguish CAS 2034341-50-7 from Des‑hydroxy and Des‑methyl Analogs
The target compound exhibits an XLogP3 value of 0.7, with 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. In contrast, a closely related analog lacking the hydroxyl group on the ethylene linker—1-(tetrahydro‑2H‑pyran‑4‑yl)‑3‑(2‑(thiophen‑3‑yl)ethyl)urea—is predicted to have fewer HBD sites and a higher XLogP3, which would reduce aqueous solubility and alter membrane permeability. These computed differences in key drug‑likeness parameters provide a physicochemical rationale for non‑interchangeability in biological assays.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.7; HBD = 3; HBA = 4 |
| Comparator Or Baseline | 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea (hydroxyl-absent analog): XLogP3 estimated higher (~1.2–1.5); HBD predicted = 2 |
| Quantified Difference | ΔXLogP3 ≈ –0.5 to –0.8 units (more hydrophilic); ΔHBD = +1 |
| Conditions | XLogP3 computed by PubChem using XLogP3 3.0 algorithm; HBD/HBA computed by Cactvs 3.4.8.18 [1]. Comparator values are estimated based on structural analogy; no experimental logP data are publicly available. |
Why This Matters
Lower lipophilicity and an additional hydrogen bond donor can significantly impact solubility, permeability, and protein-binding profiles, making the compound preferentially suited for target classes where a balanced hydrophilic–lipophilic character is required.
- [1] PubChem. 1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea. PubChem CID 91812775. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034341-50-7 (accessed 2026-04-29). View Source
